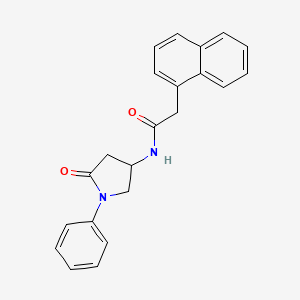
2-(naphthalen-1-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(naphthalen-1-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide, also known as NAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. NAPA belongs to the class of pyrrolidine derivatives and has been extensively studied for its various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Environmental Pollutants and Toxicity
Polychlorinated naphthalenes (PCNs), which share the naphthalene core structure, are recognized as environmental pollutants with toxicity akin to dioxins. They interact with the aryl hydrocarbon receptor (AhR) and exhibit toxicological similarities to well-known contaminants like polychlorinated dibenzo-p-dioxins (PCDDs) and biphenyls (PCBs) (Domingo, 2004). Additionally, the ubiquitous presence of naphthalene and its derivatives in the environment raises concerns about their potential carcinogenicity and the need for continuous monitoring, especially the highly toxic congeners (Agunbiade et al., 2020).
Medicinal Chemistry and Therapeutic Applications
Naphthalimide compounds, including derivatives of naphthalene, exhibit a broad range of medicinal applications due to their interaction with biological macromolecules. These compounds are investigated for their anticancer, antibacterial, antifungal, antiviral, and antidepressant potentials. Some naphthalimide derivatives have even entered clinical trials as anticancer agents, highlighting their significance in drug development (Gong et al., 2016).
Analytical and Environmental Research
The naphthalene sublimation method, often used in mass and heat transfer studies, exemplifies the application of naphthalene derivatives in complex flow and geometry analyses. This method provides insights into transport phenomena and has implications for environmental research and engineering (Goldstein & Cho, 1995).
Biodegradation and Environmental Impact
The microbial degradation of polycyclic aromatic hydrocarbons (PAHs), which includes compounds like naphthalene, is crucial for the ecological recovery of contaminated sites. Understanding the microbial pathways for PAH degradation can aid in bioremediation efforts and environmental protection strategies (Peng et al., 2008).
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21(13-17-9-6-8-16-7-4-5-12-20(16)17)23-18-14-22(26)24(15-18)19-10-2-1-3-11-19/h1-12,18H,13-15H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVZRTPNBRDRFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2367715.png)


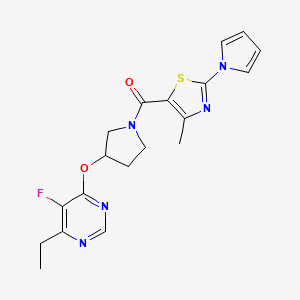
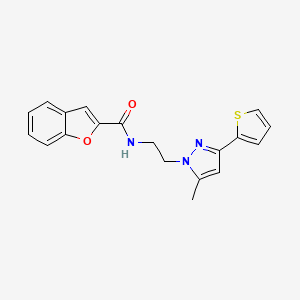


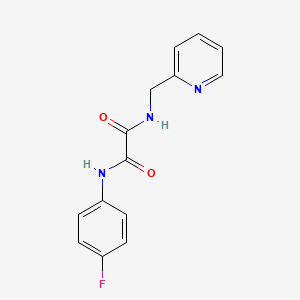
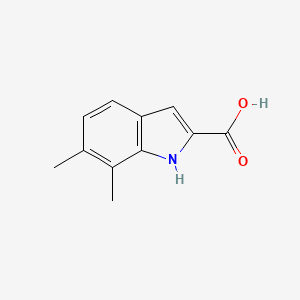
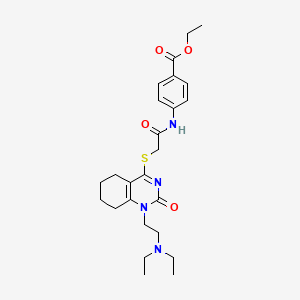
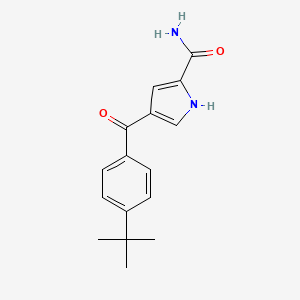

![Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate](/img/structure/B2367734.png)
